

X-ray Crystallography of Norcarane-3-amine, hydrochloride: A Comparative Guide

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Compound of Interest		
Compound Name:	Norcarane-3-amine, hydrochloride	
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This guide provides a comparative analysis of the crystallographic structure of **Norcarane-3-amine**, **hydrochloride** against a structurally related aminocycloalkane, cyclohexylamine hydrochloride. Due to the current unavailability of published crystallographic data for **Norcarane-3-amine**, **hydrochloride**, this document serves as a framework for future analysis, highlighting the key structural parameters for comparison once experimental data becomes available. The guide includes a detailed, generalized experimental protocol for the X-ray crystallography of small organic amine hydrochlorides and visual workflows to illustrate the process.

Structural Comparison of Aminocycloalkane Hydrochlorides

A comprehensive understanding of the three-dimensional structure of a molecule is crucial in drug design and development for predicting its interaction with biological targets. X-ray crystallography provides definitive information on bond lengths, bond angles, and crystal packing. The following table contrasts the known crystallographic data for cyclohexylamine hydrochloride with the yet-to-be-determined parameters for **Norcarane-3-amine**, **hydrochloride**. This comparison will be critical in understanding the conformational effects of the fused cyclopropane ring in the norcarane structure.



Parameter	Norcarane-3-amine, hydrochloride	Cyclohexylamine hydrochloride[1]
Chemical Formula	C7H14CIN	C ₆ H ₁₄ CIN
Molecular Weight	147.65 g/mol	135.64 g/mol
Crystal System	Data not available	Orthorhombic[1]
Space Group	Data not available	Pca2 ₁ [1]
Unit Cell Dimensions		
a	Data not available	9.36 Å[1]
b	Data not available	11.47 Å[1]
С	Data not available	7.41 Å[1]
Molecules per Unit Cell (Z)	Data not available	4[1]
Key Structural Features	The defining feature is the bicyclo[4.1.0]heptane (norcarane) ring system, which consists of a cyclohexane ring fused to a cyclopropane ring. The amine group is located at the 3-position of the cyclohexane ring. The presence of the cyclopropane ring is expected to introduce significant strain and conformational rigidity compared to a simple cyclohexane ring.	The structure consists of a puckered cyclohexane ring in a chair conformation.[1] The amino group is attached to the ring, and the crystal structure is characterized by a layered arrangement of nitrogen and chlorine atoms.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of an Amine Hydrochloride

The following is a generalized protocol for the determination of the crystal structure of a small organic amine hydrochloride, such as **Norcarane-3-amine**, **hydrochloride**.



1. Crystallization:

- Slow evaporation of a saturated solution of the amine hydrochloride in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common method for growing single crystals.
- Vapor diffusion, where a precipitant is slowly introduced into the solution, can also be employed.
- The goal is to obtain well-formed, single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality.[2]
- 2. Crystal Mounting and Data Collection:
- A suitable crystal is selected and mounted on a goniometer head.
- The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
- The crystal is then exposed to a monochromatic X-ray beam.
- A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect the diffraction pattern as the crystal is rotated.[2]
- 3. Data Processing and Structure Solution:
- The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- The structure is typically solved using direct methods for small molecules.[2] This involves determining the phases of the structure factors.
- An initial model of the molecule is built based on the electron density map calculated from the phased structure factors.
- 4. Structure Refinement:

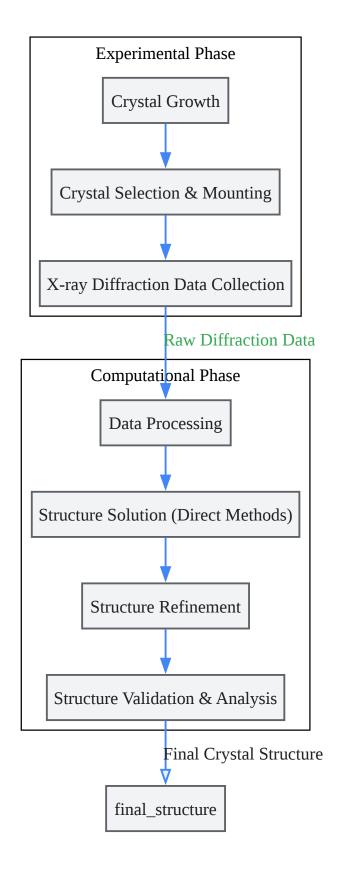


- The initial atomic model is refined against the experimental diffraction data using leastsquares methods.
- This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
- Hydrogen atoms are often located from the difference electron density map and their positions are refined.
- 5. Validation and Analysis:
- The final refined structure is validated to ensure its chemical and crystallographic reasonability.
- The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions (e.g., hydrogen bonding) are analyzed.
- The final crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.





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Caption: General workflow for single-crystal X-ray diffraction analysis.



Logical Relationship of Structural Analysis

The following diagram outlines the logical progression from a chemical compound to a detailed understanding of its structural properties.



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Caption: Logical flow from compound to structural properties.

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